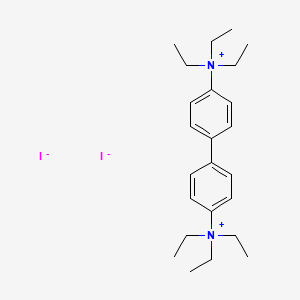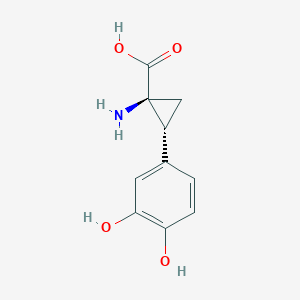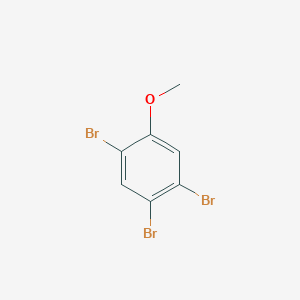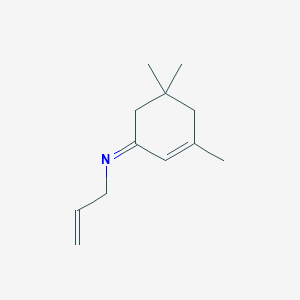
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- is a chemical compound known for its unique structure and properties It is a member of the butenone family, characterized by the presence of a butenone group attached to a cyclohexenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- typically involves the reaction of 2-ethyl-6,6-dimethylcyclohexanone with an appropriate butenone precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to distillation to separate the desired product from any by-products. This method ensures a high purity of the final product, which is essential for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Butanol derivatives.
Substitution: Various substituted butenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aroma and reactivity.
Mécanisme D'action
The mechanism of action of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Buten-1-one, 1-(2-methyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)-
- 2-Buten-1-one, 1-(2-ethyl-5,5-dimethyl-1-cyclohexen-1-yl)-, (2E)-
Uniqueness
Compared to similar compounds, 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Propriétés
Numéro CAS |
57934-98-2 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(E)-1-(2-ethyl-6,6-dimethylcyclohexen-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-8-12(15)13-11(6-2)9-7-10-14(13,3)4/h5,8H,6-7,9-10H2,1-4H3/b8-5+ |
Clé InChI |
FKXJNDRRTCDTPL-VMPITWQZSA-N |
SMILES isomérique |
CCC1=C(C(CCC1)(C)C)C(=O)/C=C/C |
SMILES canonique |
CCC1=C(C(CCC1)(C)C)C(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


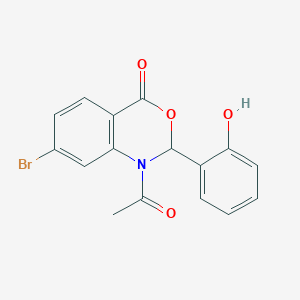
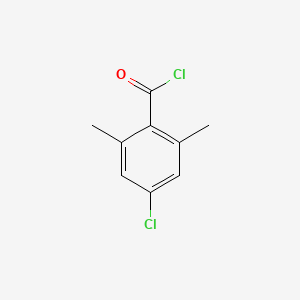
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
![3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium](/img/structure/B13792457.png)
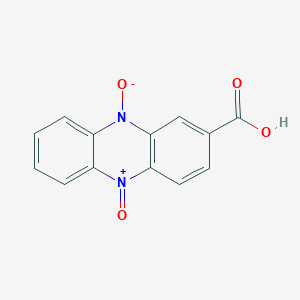
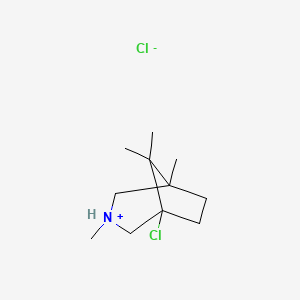
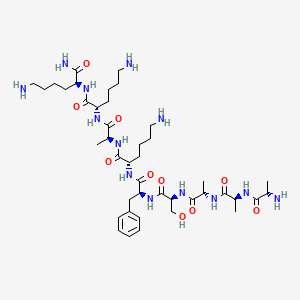
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)

